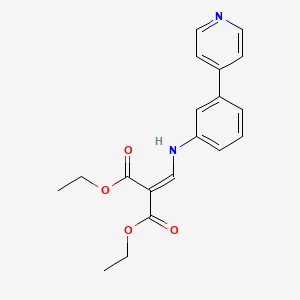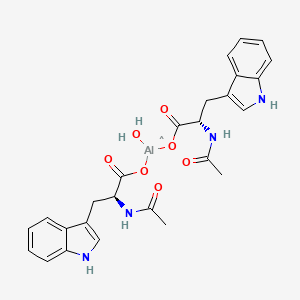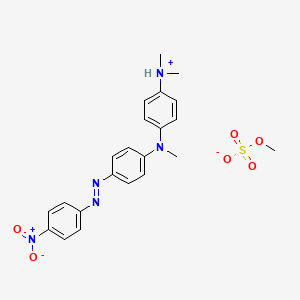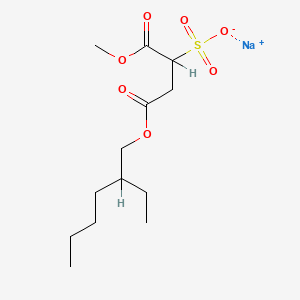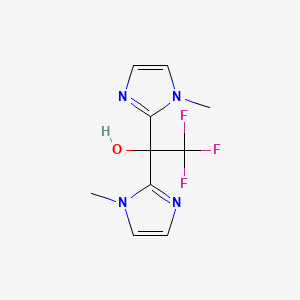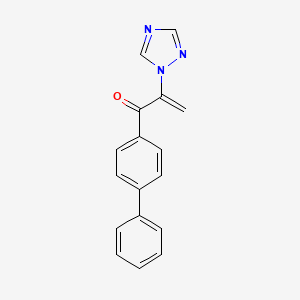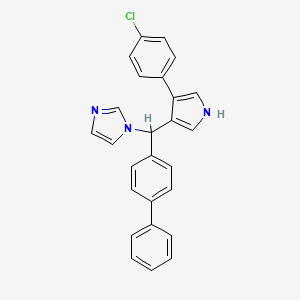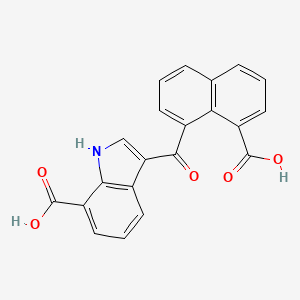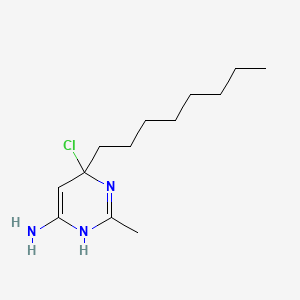
4-Amino-6-chloro-2-methyl-6-octylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-chloro-2-methyl-6-octylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes an amino group at position 4, a chlorine atom at position 6, a methyl group at position 2, and an octyl group at position 6. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloro-2-methyl-6-octylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrimidine and octylamine.
Chlorination: The 2-methylpyrimidine is chlorinated at position 6 using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated intermediate is then subjected to amination using octylamine to introduce the octyl group at position 6.
Final Amination:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-chloro-2-methyl-6-octylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Hydroxyl or oxide derivatives.
Reduction Products: Reduced amines or other derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-chloro-2-methyl-6-octylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-chloro-2-methyl-6-octylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways, while in agrochemicals, it may disrupt essential biological processes in pests.
Comparación Con Compuestos Similares
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the octyl group.
2-Amino-4-chloro-6-methoxypyrimidine: Contains a methoxy group instead of an octyl group.
2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms instead of one.
Uniqueness: 4-Amino-6-chloro-2-methyl-6-octylpyrimidine is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
102207-70-5 |
|---|---|
Fórmula molecular |
C13H24ClN3 |
Peso molecular |
257.80 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-4-octyl-1H-pyrimidin-6-amine |
InChI |
InChI=1S/C13H24ClN3/c1-3-4-5-6-7-8-9-13(14)10-12(15)16-11(2)17-13/h10H,3-9,15H2,1-2H3,(H,16,17) |
Clave InChI |
ADZXCXMUOPIIOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C=C(NC(=N1)C)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


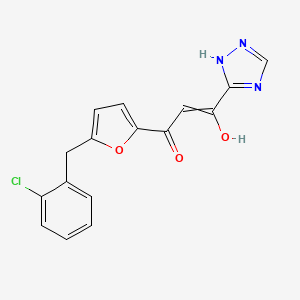




![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
